molecular formula C17H23BrN2O2S B2912364 1-(4-((3-Bromopyridin-2-yl)oxy)piperidin-1-yl)-2-(cyclopentylthio)ethanone CAS No. 1448029-16-0

1-(4-((3-Bromopyridin-2-yl)oxy)piperidin-1-yl)-2-(cyclopentylthio)ethanone

Cat. No. B2912364
CAS RN: 1448029-16-0
M. Wt: 399.35
InChI Key: ONCFPIDQWDOHPN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-((3-Bromopyridin-2-yl)oxy)piperidin-1-yl)-2-(cyclopentylthio)ethanone, also known as BPTES, is a small molecule inhibitor that has gained significant attention in scientific research due to its potential as an anticancer drug. BPTES is a potent inhibitor of glutaminase, an enzyme that plays a crucial role in cancer cell metabolism.

Mechanism of Action

1-(4-((3-Bromopyridin-2-yl)oxy)piperidin-1-yl)-2-(cyclopentylthio)ethanone works by inhibiting the activity of glutaminase, an enzyme that converts glutamine to glutamate. Glutamine is an essential nutrient for cancer cells, and its metabolism plays a crucial role in cancer cell survival and growth. By inhibiting glutaminase, 1-(4-((3-Bromopyridin-2-yl)oxy)piperidin-1-yl)-2-(cyclopentylthio)ethanone disrupts the metabolic pathways of cancer cells, leading to cell death.
Biochemical and Physiological Effects:
1-(4-((3-Bromopyridin-2-yl)oxy)piperidin-1-yl)-2-(cyclopentylthio)ethanone has been shown to induce apoptosis in cancer cells by disrupting their metabolic pathways. In addition to its anticancer effects, 1-(4-((3-Bromopyridin-2-yl)oxy)piperidin-1-yl)-2-(cyclopentylthio)ethanone has also been shown to have neuroprotective effects in animal models of neurodegenerative diseases. However, 1-(4-((3-Bromopyridin-2-yl)oxy)piperidin-1-yl)-2-(cyclopentylthio)ethanone has also been shown to have off-target effects, including inhibition of other enzymes such as carbonic anhydrase and 5-lipoxygenase.

Advantages and Limitations for Lab Experiments

1-(4-((3-Bromopyridin-2-yl)oxy)piperidin-1-yl)-2-(cyclopentylthio)ethanone has several advantages for lab experiments, including its potency and specificity for glutaminase inhibition. However, 1-(4-((3-Bromopyridin-2-yl)oxy)piperidin-1-yl)-2-(cyclopentylthio)ethanone also has limitations, including its off-target effects and the need for further optimization to improve its pharmacokinetic properties.

Future Directions

There are several future directions for the development and optimization of 1-(4-((3-Bromopyridin-2-yl)oxy)piperidin-1-yl)-2-(cyclopentylthio)ethanone. One potential direction is the development of prodrugs or analogs of 1-(4-((3-Bromopyridin-2-yl)oxy)piperidin-1-yl)-2-(cyclopentylthio)ethanone to improve its pharmacokinetic properties. Another direction is the development of combination therapies that include 1-(4-((3-Bromopyridin-2-yl)oxy)piperidin-1-yl)-2-(cyclopentylthio)ethanone with other anticancer drugs to improve its efficacy. Finally, further research is needed to understand the off-target effects of 1-(4-((3-Bromopyridin-2-yl)oxy)piperidin-1-yl)-2-(cyclopentylthio)ethanone and to develop strategies to minimize them.

Synthesis Methods

1-(4-((3-Bromopyridin-2-yl)oxy)piperidin-1-yl)-2-(cyclopentylthio)ethanone can be synthesized using a variety of methods, including the reaction of 3-bromopyridine-2-carboxylic acid with piperidine and cyclopentylthiol. The reaction is catalyzed by N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in the presence of dichloromethane. The resulting product is then purified using column chromatography.

Scientific Research Applications

1-(4-((3-Bromopyridin-2-yl)oxy)piperidin-1-yl)-2-(cyclopentylthio)ethanone has been extensively studied in scientific research due to its potential as an anticancer drug. Glutaminase is an enzyme that plays a crucial role in cancer cell metabolism, and its inhibition by 1-(4-((3-Bromopyridin-2-yl)oxy)piperidin-1-yl)-2-(cyclopentylthio)ethanone has been shown to induce apoptosis in cancer cells. 1-(4-((3-Bromopyridin-2-yl)oxy)piperidin-1-yl)-2-(cyclopentylthio)ethanone has been tested in various cancer cell lines, including breast, lung, and prostate cancer, and has shown promising results in preclinical studies.

properties

IUPAC Name

1-[4-(3-bromopyridin-2-yl)oxypiperidin-1-yl]-2-cyclopentylsulfanylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23BrN2O2S/c18-15-6-3-9-19-17(15)22-13-7-10-20(11-8-13)16(21)12-23-14-4-1-2-5-14/h3,6,9,13-14H,1-2,4-5,7-8,10-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONCFPIDQWDOHPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)SCC(=O)N2CCC(CC2)OC3=C(C=CC=N3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23BrN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-((3-Bromopyridin-2-yl)oxy)piperidin-1-yl)-2-(cyclopentylthio)ethanone

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